molecular formula C9H16Cl2N4 B1379163 (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 1461715-39-8

(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Cat. No. B1379163
CAS RN: 1461715-39-8
M. Wt: 251.15 g/mol
InChI Key: XAFBBZGOCJRXAY-UHFFFAOYSA-N
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Description

“(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1461715-39-8 . It has a molecular weight of 251.16 . The IUPAC name for this compound is (4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N4.2ClH/c10-5-8-11-12-9 (6-1-2-6)13 (8)7-3-4-7;;/h6-7H,1-5,10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in studies focusing on the synthesis of novel heterocyclic compounds. For instance, research has synthesized N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, indicating the utility of similar structures in creating diverse organic molecules with potential biological activities (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).

Antimicrobial Activity

  • Several studies have explored the antimicrobial properties of compounds featuring the 1,2,4-triazole moiety. Research into new quinoline derivatives carrying a 1,2,4-triazole structure has demonstrated moderate to very good antibacterial and antifungal activities, underscoring the potential of these compounds in developing new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).

Enzyme Inhibition

  • Compounds derived from the 1,2,4-triazole class have shown promise in enzyme inhibition studies, which is critical for the discovery of new therapeutics. A study on novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide revealed significant lipase and α-glucosidase inhibition, presenting a potential pathway for the treatment of diseases related to these enzymes (O. Bekircan, S. Ülker, & E. Menteşe, 2015).

Chemical Synthesis and Catalysis

  • Research into the efficient transfer hydrogenation reactions with quinazoline-based ruthenium complexes includes the synthesis of (4-Phenylquinazolin-2-yl)methanamine, showcasing the application of triazole derivatives in catalysis and organic synthesis (Şemistan Karabuğa, S. Bars, Idris Karakaya, & S. Gümüş, 2015).

Antitumoral and Antiviral Properties

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c10-5-8-11-12-9(6-1-2-6)13(8)7-3-4-7;;/h6-7H,1-5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFBBZGOCJRXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(N2C3CC3)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

CAS RN

1461715-39-8
Record name (dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

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